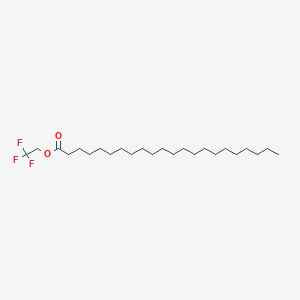
2,2,2-Trifluoroethyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl docosanoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a docosanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl docosanoate typically involves the esterification of docosanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Docosanoic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl docosanoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous removal of water to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: Docosanol and 2,2,2-trifluoroethanol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules, which can modify their electronic properties and reactivity.
Biology: Investigated for its potential effects on biological membranes due to the presence of the long-chain docosanoate moiety.
Medicine: Explored for its potential use in drug delivery systems, where the trifluoroethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoroethyl docosanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s interaction with biological membranes, enzymes, and other molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to integrate more readily into lipid bilayers and potentially alter membrane properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Another ester containing the trifluoroethyl group, used in organic synthesis.
2,2,2-Trifluoroethanol: A simple alcohol with the trifluoroethyl group, used as a solvent and reagent in organic chemistry.
2,2,2-Trifluoroethyl methacrylate: A monomer used in the production of polymers with unique properties.
Uniqueness
2,2,2-Trifluoroethyl docosanoate is unique due to the combination of the long-chain docosanoate moiety and the trifluoroethyl group. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
184777-17-1 |
|---|---|
Formule moléculaire |
C24H45F3O2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl docosanoate |
InChI |
InChI=1S/C24H45F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(28)29-22-24(25,26)27/h2-22H2,1H3 |
Clé InChI |
QWICBDLFRJMGEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


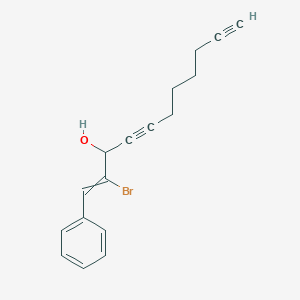
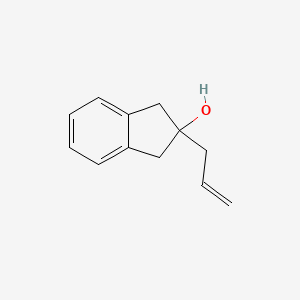
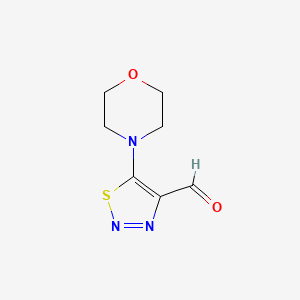
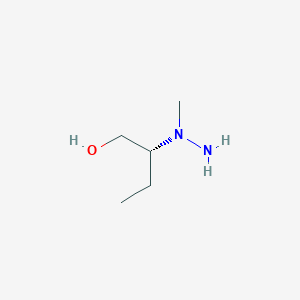
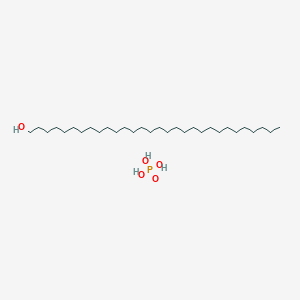
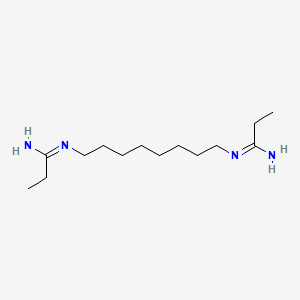
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
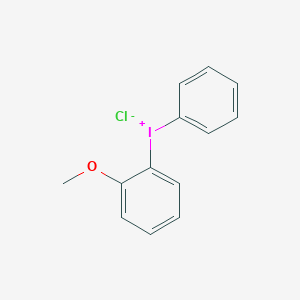

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
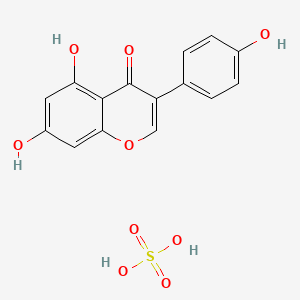
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
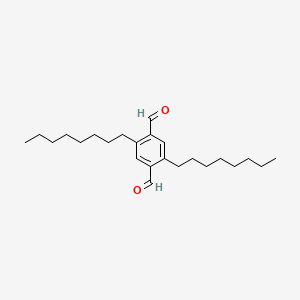
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
